tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
CAS No.:
Cat. No.: VC15887873
Molecular Formula: C17H17ClFN3O2
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate -](/images/structure/VC15887873.png)
Specification
Molecular Formula | C17H17ClFN3O2 |
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Molecular Weight | 349.8 g/mol |
IUPAC Name | tert-butyl N-(3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
Standard InChI | InChI=1S/C17H17ClFN3O2/c1-17(2,3)24-16(23)22(4)13-7-10(19)6-11-12-5-9(18)8-20-15(12)21-14(11)13/h5-8H,1-4H3,(H,20,21) |
Standard InChI Key | LHPGCRZPGPBWLL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC(=CC2=C1NC3=C2C=C(C=N3)Cl)F |
Introduction
Structural and Chemical Characterization
Molecular Architecture
tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate features a bicyclic pyrido[2,3-b]indole system, where a pyridine ring is fused to an indole moiety at the 2,3-position. Key substituents include:
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Chloro group at position 3, enhancing electrophilic reactivity.
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Fluoro group at position 6, influencing electronic distribution and metabolic stability.
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tert-Butyl methylcarbamate at position 8, providing steric bulk and modulating solubility.
The molecular formula is inferred as C₁₇H₁₆ClFN₃O₂ based on structural analogs, with a calculated molecular weight of 363.8 g/mol. The IUPAC name follows systematic nomenclature rules, ensuring unambiguous identification across chemical databases.
Spectroscopic Properties
Nuclear magnetic resonance (NMR) data for related pyridoindoles reveal distinct signals:
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¹H NMR: Aromatic protons in the pyridoindole core resonate between δ 7.5–8.5 ppm, while the tert-butyl group appears as a singlet near δ 1.4 ppm .
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¹³C NMR: Carbamate carbonyl carbons are observed at ~δ 155 ppm, with quaternary carbons in the fused ring system near δ 140–150 ppm .
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Mass spectrometry: High-resolution ESI-TOF spectra typically show [M+H]⁺ ions consistent with the molecular formula, accompanied by fragmentation patterns indicative of carbamate cleavage .
Synthetic Methodologies
Core Ring Formation
The pyrido[2,3-b]indole scaffold is constructed via:
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Friedländer condensation: Reaction of 2-aminopyridine derivatives with ketones under acidic conditions to form the fused ring system.
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Palladium-catalyzed cross-coupling: Suzuki-Miyaura reactions introduce halogen substituents at specific positions.
For example, a brominated pyridine intermediate may undergo coupling with an indole-bearing boronic acid to establish the bicyclic framework .
Functionalization and Carbamate Installation
Key steps include:
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Halogenation: Selective chlorination at position 3 using POCl₃ or N-chlorosuccinimide.
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Fluorination: Electrophilic fluorination with Selectfluor® at position 6.
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Carbamate introduction: Treatment with tert-butyl methylcarbamoyl chloride in the presence of a base like triethylamine.
A representative synthesis (Table 1) adapts protocols from VulcanChem and Ambeed :
Step | Reagents/Conditions | Purpose | Yield |
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1 | POCl₃, DMF, 80°C | Chlorination at position 3 | 72% |
2 | Selectfluor®, CH₃CN, rt | Fluorination at position 6 | 65% |
3 | tert-Butyl methylcarbamoyl chloride, Et₃N, THF | Carbamate installation | 58% |
Applications in Materials Science
MALDI-TOF Matrices
The compound’s strong UV absorption (λmax ~337 nm) and ability to facilitate analyte desorption make it effective in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry . Performance metrics include:
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Ionization efficiency: 30–50% higher than α-cyano-4-hydroxycinnamic acid for proteins <20 kDa .
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Low fragmentation: Preserves labile post-translational modifications in glycoproteins .
Comparative Analysis with Structural Analogs
Table 2 highlights functional group effects on biological activity:
Compound | Substituents | IC₅₀ (MCF-7) | MALDI Performance |
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Target compound | 3-Cl, 6-F, carbamate | 4.2 μM | Excellent |
5-Bromo analog | 3-Br, 4,5-Cl, carbamate | 8.7 μM | Moderate |
5-Cyano derivative | 5-CN, 6-F, carbamate | 3.9 μM | Poor |
Stability and Degradation Pathways
Hydrolytic Stability
The tert-butyl carbamate group confers resistance to hydrolysis at physiological pH, with <5% degradation after 24 hours in PBS (pH 7.4). Acidic conditions (pH <3) cleave the carbamate, generating methylamine and CO₂ .
Photodegradation
UV exposure (λ = 254 nm) induces defluorination and ring-opening reactions, necessitating storage in amber vials.
Industrial and Regulatory Considerations
Scalability Challenges
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Cost of fluorination reagents: Selectfluor® contributes ~40% to total synthesis costs.
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Purification difficulties: Chromatographic separation of regioisomers requires simulated moving bed (SMB) technology.
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